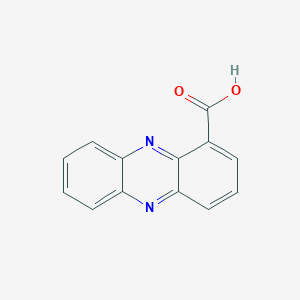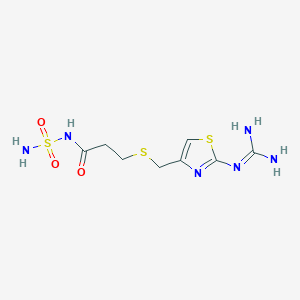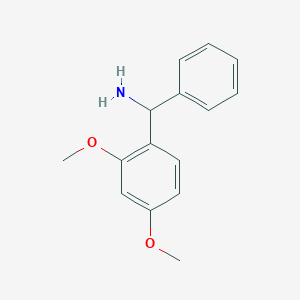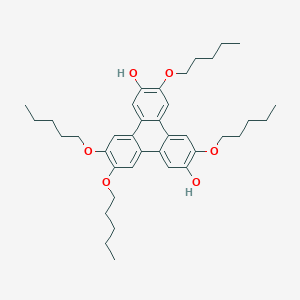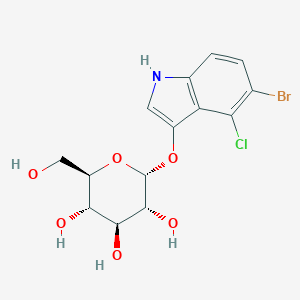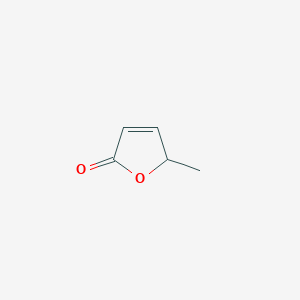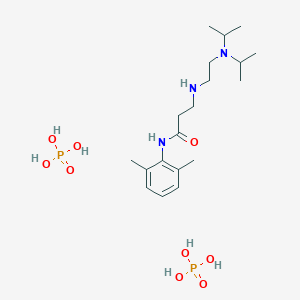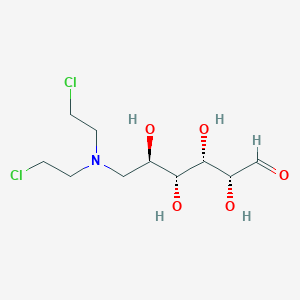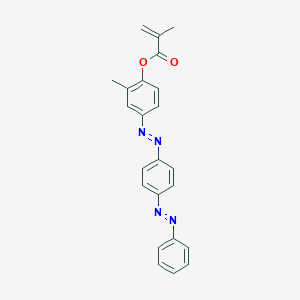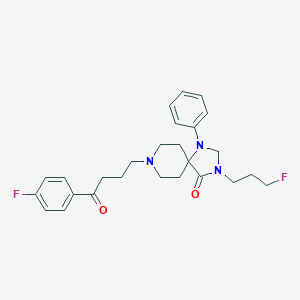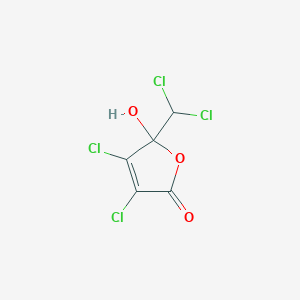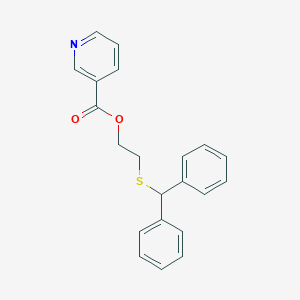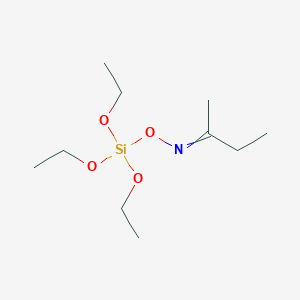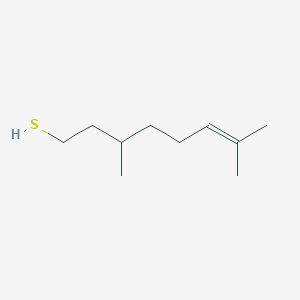
3,7-Dimethyloct-6-ene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloct-6-ene-1-thiol (DMOT) is a sulfur-containing organic compound that is widely used in scientific research. It is a volatile and highly reactive molecule that has a strong odor, similar to that of garlic or onion. DMOT is known for its unique chemical properties, which make it useful in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloct-6-ene-1-thiol is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 3,7-Dimethyloct-6-ene-1-thiol and a thiol group on a target molecule. This covalent bond formation can lead to changes in the structure and function of the target molecule, which can have downstream effects on biological processes.
Effets Biochimiques Et Physiologiques
3,7-Dimethyloct-6-ene-1-thiol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 3,7-Dimethyloct-6-ene-1-thiol has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine. In vivo, 3,7-Dimethyloct-6-ene-1-thiol has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the metabolism of reactive sulfur species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,7-Dimethyloct-6-ene-1-thiol is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying the role of sulfur-containing compounds in biological systems. However, 3,7-Dimethyloct-6-ene-1-thiol is also highly volatile and has a strong odor, which can make it difficult to handle and use in certain lab settings. In addition, the reactivity of 3,7-Dimethyloct-6-ene-1-thiol can also lead to non-specific binding to other molecules, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 3,7-Dimethyloct-6-ene-1-thiol and its applications in scientific research. One area of interest is the development of new synthetic methods for 3,7-Dimethyloct-6-ene-1-thiol that are more efficient and scalable. Another area of interest is the use of 3,7-Dimethyloct-6-ene-1-thiol as a tool for studying the role of sulfur-containing compounds in disease processes, such as cancer and neurodegenerative diseases. Finally, there is also potential for the development of new derivatives of 3,7-Dimethyloct-6-ene-1-thiol that have improved specificity and reactivity for specific thiol-containing targets.
Méthodes De Synthèse
3,7-Dimethyloct-6-ene-1-thiol can be synthesized using a variety of methods, including the reaction of 3,7-dimethyloct-6-en-1-ol with hydrogen sulfide gas, or the reaction of 3,7-dimethyloct-6-en-1-ol with thionyl chloride followed by reaction with sodium hydrosulfide. The yield of 3,7-Dimethyloct-6-ene-1-thiol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Applications De Recherche Scientifique
3,7-Dimethyloct-6-ene-1-thiol has a wide range of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,7-Dimethyloct-6-ene-1-thiol can be used as a sulfur-containing reagent for the preparation of thioethers, thioesters, and other sulfur-containing compounds. In analytical chemistry, 3,7-Dimethyloct-6-ene-1-thiol can be used as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds by gas chromatography-mass spectrometry (GC-MS). In biochemistry, 3,7-Dimethyloct-6-ene-1-thiol has been used as a tool to study the role of sulfur-containing compounds in biological systems, including the biosynthesis of sulfur-containing amino acids and the metabolism of reactive sulfur species.
Propriétés
Numéro CAS |
102790-02-3 |
|---|---|
Nom du produit |
3,7-Dimethyloct-6-ene-1-thiol |
Formule moléculaire |
C10H20S |
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-ene-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 |
Clé InChI |
XDLLOALYSPYJEX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCS |
SMILES canonique |
CC(CCC=C(C)C)CCS |
Synonymes |
6-Octene-1-thiol, 3,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



